Cas no 2138356-72-4 (8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one)

8-Bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one is a halogenated quinolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features multiple halogen substitutions (bromo, chloro, fluoro) and a dimethylated quinolinone core, which may enhance its reactivity and binding affinity in biological systems. This compound is particularly valuable as a synthetic intermediate for developing novel heterocyclic compounds or as a scaffold for drug discovery. The presence of electron-withdrawing groups (halogens) and a rigid quinolinone framework suggests utility in designing enzyme inhibitors or bioactive molecules. Its well-defined structure allows for precise modifications, making it a versatile building block for targeted chemical synthesis.
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one structure
2138356-72-4 structure
Product Name:8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
CAS No:2138356-72-4
MF:C11H8BrClFNO
MW:304.542724609375
CID:5985262
PubChem ID:165795500
Update Time:2025-05-26

8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
    • 2138356-72-4
    • EN300-1128902
    • Inchi: 1S/C11H8BrClFNO/c1-5-9(13)7-3-6(14)4-8(12)10(7)15(2)11(5)16/h3-4H,1-2H3
    • InChI Key: XHICIEVLLLIXAP-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2C(=C(C)C(N(C)C=21)=O)Cl)F

Computed Properties

  • Exact Mass: 302.94618g/mol
  • Monoisotopic Mass: 302.94618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.3Ų

8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1128902-0.05g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4 95%
0.05g
$959.0 2023-10-26
Enamine
EN300-1128902-0.1g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4 95%
0.1g
$1005.0 2023-10-26
Enamine
EN300-1128902-0.25g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4 95%
0.25g
$1051.0 2023-10-26
Enamine
EN300-1128902-0.5g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4 95%
0.5g
$1097.0 2023-10-26
Enamine
EN300-1128902-1.0g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4
1g
$1142.0 2023-06-09
Enamine
EN300-1128902-2.5g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4 95%
2.5g
$2240.0 2023-10-26
Enamine
EN300-1128902-5.0g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4
5g
$3313.0 2023-06-09
Enamine
EN300-1128902-10.0g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4
10g
$4914.0 2023-06-09
Enamine
EN300-1128902-1g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4 95%
1g
$1142.0 2023-10-26
Enamine
EN300-1128902-5g
8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one
2138356-72-4 95%
5g
$3313.0 2023-10-26

Additional information on 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one

Introduction to 8-Bromo-4-Chloro-6-Fluoro-1,3-Dimethyl-1,2-Dihydroquinolin-2-One (CAS No. 2138356-72-4)

8-Bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one (CAS No. 2138356-72-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinolones, which are known for their broad-spectrum antibacterial and antiviral properties. The presence of bromine, chlorine, and fluorine substituents, along with the dimethyl groups, imparts distinct chemical and biological characteristics that make it a promising candidate for further research and development.

The molecular structure of 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one is characterized by a quinoline ring system with specific functional groups attached at various positions. The bromine atom at the 8-position, chlorine at the 4-position, and fluorine at the 6-position contribute to its lipophilicity and stability. The dimethyl groups at the 1-position enhance its solubility and bioavailability, making it an attractive molecule for pharmaceutical applications.

Recent studies have focused on the pharmacological properties of 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one. One notable area of research is its potential as an antibacterial agent. In vitro studies have shown that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in bacterial metabolism.

In addition to its antibacterial properties, 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one has also been investigated for its antiviral activity. Preliminary studies suggest that it may have inhibitory effects on certain viral replication processes, particularly those involving RNA-dependent RNA polymerases. This makes it a potential candidate for the development of antiviral drugs targeting emerging viral infections.

The safety profile of 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one has been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low toxicity in mammalian cells and animal models. These findings support its potential for further development as a therapeutic agent with minimal adverse effects.

The synthesis of 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one has been optimized using modern synthetic methods. Key steps in the synthesis include the formation of the quinoline ring system through cyclization reactions and subsequent functionalization with the desired substituents. The use of advanced techniques such as microwave-assisted synthesis and catalytic methods has significantly improved the yield and purity of the final product.

In conclusion, 8-bromo-4-chloro-6-fluoro-1,3-dimethyl-1,2-dihydroquinolin-2-one (CAS No. 2138356-72-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action and optimize its properties for clinical use. As new findings continue to emerge, this compound is likely to play a significant role in advancing the field of medicinal chemistry and drug discovery.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.